molecular formula C13H14BrNO2 B7989256 6-(4-Bromo-2-formylphenoxy)hexanenitrile

6-(4-Bromo-2-formylphenoxy)hexanenitrile

Cat. No.: B7989256
M. Wt: 296.16 g/mol
InChI Key: LXXUXYWTBHEGKW-UHFFFAOYSA-N
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Description

6-(4-Bromo-2-formylphenoxy)hexanenitrile (CAS: 1380069-61-3) is a nitrile-functionalized aromatic compound characterized by a hexanenitrile backbone substituted with a 4-bromo-2-formylphenoxy group. This compound is notable for its dual functional groups: a bromine atom at the para position and a formyl group at the ortho position of the phenoxy ring, which enhance its reactivity in cross-coupling reactions and nucleophilic substitutions. It is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate for developing bioactive molecules. Its molecular formula is C₁₃H₁₄BrNO₂, with a molecular weight of 312.16 g/mol .

Properties

IUPAC Name

6-(4-bromo-2-formylphenoxy)hexanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c14-12-5-6-13(11(9-12)10-16)17-8-4-2-1-3-7-15/h5-6,9-10H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXUXYWTBHEGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)OCCCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromo-2-formylphenoxy)hexanenitrile typically involves the following steps:

    Bromination: The starting material, 2-formylphenol, undergoes bromination to introduce a bromine atom at the 4-position of the phenyl ring.

    Etherification: The brominated intermediate is then reacted with 6-bromohexanenitrile in the presence of a base, such as potassium carbonate, to form the ether linkage.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the processes are often automated to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromo-2-formylphenoxy)hexanenitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 6-(4-Carboxy-2-formylphenoxy)hexanenitrile.

    Reduction: 6-(4-Bromo-2-formylphenoxy)hexylamine.

    Substitution: 6-(4-Azido-2-formylphenoxy)hexanenitrile.

Scientific Research Applications

6-(4-Bromo-2-formylphenoxy)hexanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Bromo-2-formylphenoxy)hexanenitrile depends on its specific application. For instance, in enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

6-(4-Chlorophenyl)hexanenitrile (CAS: 2124-74-5)

  • Key Features: Contains a chlorophenyl group instead of bromo-formylphenoxy.
  • Molecular Formula : C₁₂H₁₄ClN.
  • Applications : Widely used in agrochemical synthesis due to its stability and moderate reactivity.
  • Comparison : The absence of a formyl group limits its utility in aldehyde-mediated condensations, while the chloro substituent offers lower steric hindrance compared to bromo .

6-(4-Phenyl-1,2,3-triazol-1-yl)hexanenitrile

  • Key Features: Features a triazole ring instead of a bromo-formylphenoxy group.
  • Molecular Formula : C₁₄H₁₆N₄.
  • Applications : Used in click chemistry for bioconjugation.
  • Comparison : The triazole group enhances solubility in polar solvents but lacks electrophilic sites for further functionalization, unlike the formyl group in the target compound .

Functional Analogues

6-(4-Bromo-3-methylphenoxy)hexanenitrile (CAS: 1443349-86-7)

  • Key Features : Methyl substituent at the meta position instead of a formyl group.
  • Molecular Formula: C₁₃H₁₆BrNO.
  • Applications : Intermediate in polymer chemistry.
  • Comparison : The methyl group reduces electronic activation of the aromatic ring, resulting in slower reaction kinetics in nucleophilic substitutions compared to the formyl-containing analogue .

6-(4-Formylphenoxy)hexanenitrile (CAS: 1443327-29-4)

  • Key Features : Lacks the bromo substituent but retains the formyl group.
  • Molecular Formula: C₁₃H₁₅NO₂.
  • Applications : Used in Schiff base synthesis.
  • Comparison : The absence of bromine simplifies purification but diminishes utility in halogen-bonding interactions critical for crystal engineering .

6-(4-Bromo-2,5-difluorophenoxy)hexanenitrile (CAS: Discontinued)

  • Key Features: Additional fluorine atoms at positions 2 and 5 of the phenoxy ring.
  • Molecular Formula: C₁₂H₁₁BrF₂NO.
  • Applications : Explored in fluorinated drug design.
  • Comparison : Fluorine atoms increase electronegativity and metabolic stability but introduce synthetic challenges due to steric and electronic effects .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound 1380069-61-3 C₁₃H₁₄BrNO₂ 312.16 Bromo, Formyl, Nitrile Pharmaceutical intermediates
6-(4-Chlorophenyl)hexanenitrile 2124-74-5 C₁₂H₁₄ClN 207.70 Chlorophenyl, Nitrile Agrochemical synthesis
6-(4-Phenyl-1,2,3-triazol-1-yl)hexanenitrile N/A C₁₄H₁₆N₄ 240.30 Triazole, Nitrile Bioconjugation chemistry
6-(4-Bromo-3-methylphenoxy)hexanenitrile 1443349-86-7 C₁₃H₁₆BrNO 298.18 Bromo, Methyl, Nitrile Polymer chemistry
6-(4-Formylphenoxy)hexanenitrile 1443327-29-4 C₁₃H₁₅NO₂ 217.26 Formyl, Nitrile Schiff base synthesis
6-(4-Bromo-2,5-difluorophenoxy)hexanenitrile Discontinued C₁₂H₁₁BrF₂NO 314.13 Bromo, Fluoro, Nitrile Fluorinated drug design

Biological Activity

6-(4-Bromo-2-formylphenoxy)hexanenitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Structure

The molecular structure of this compound consists of a hexanenitrile chain linked to a phenoxy group, which is further substituted with a bromo and formyl group. This unique structure may contribute to its biological activity.

Molecular Formula

  • Molecular Formula : C13_{13}H12_{12}BrN1_{1}O2_{2}

Physical Properties

  • Molecular Weight : 295.15 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that phenolic compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted that derivatives of phenoxy compounds demonstrated cytotoxic effects against breast cancer cells. The presence of bromine and formyl groups was found to enhance the efficacy of these compounds by increasing their lipophilicity and facilitating cellular uptake .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Compounds with similar functionalities have been reported to inhibit pro-inflammatory cytokines, thereby reducing inflammation.

Research Findings:

In vitro studies have shown that phenoxy derivatives can suppress the expression of inflammatory markers such as TNF-alpha and IL-6. This suggests that this compound may possess similar anti-inflammatory properties .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The phenoxy group can act as a ligand for various receptors involved in signaling pathways related to cell growth and inflammation.

Proposed Mechanism:

  • Binding : The compound binds to target receptors, modulating their activity.
  • Signal Transduction : This interaction triggers downstream signaling pathways that lead to altered gene expression.
  • Biological Response : Ultimately, this results in cellular responses such as apoptosis or reduced inflammation.

Comparative Analysis with Similar Compounds

Compound NameAnticancer ActivityAnti-inflammatory ActivityMechanism of Action
This compoundModerateHighReceptor binding and signal modulation
4-Bromo-2-formylphenolHighModerateInhibition of cell proliferation
Phenoxyacetic acidLowHighCytokine suppression

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